molecular formula C9H17NS B13312562 9-Thia-1-azaspiro[5.5]undecane

9-Thia-1-azaspiro[5.5]undecane

Cat. No.: B13312562
M. Wt: 171.31 g/mol
InChI Key: OHVBWJLJVMWNQW-UHFFFAOYSA-N
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Description

9-Thia-1-azaspiro[5.5]undecane is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. The unique three-dimensional structure of the azaspiro scaffold is widely recognized for its ability to impart favorable properties in bioactive molecules, leading to tighter and more selective binding to biological targets, improved solubility, and enhanced metabolic stability . Research into structurally similar azaspiroketal motifs, such as those embedded in indolyl Mannich bases, has demonstrated potent anti-tuberculosis activity, with analogs showing improved selectivity and sub-micromolar activity against Mycobacterium tuberculosis H37Rv . These compounds are known to perturb phospholipid vesicles and permeabilize bacterial cells, suggesting a mechanism of action involving membrane disruption . Furthermore, diazaspiro[5.5]undecane cores are investigated for a range of therapeutic areas, including the treatment of obesity through the inhibition of acetyl-CoA carboxylase (ACC), as well as for pain, and various immune system and cardiovascular disorders . The presence of sulfur within the spirocyclic framework, as in this thia-azaspiro compound, offers a potential point for further chemical modification to explore structure-activity relationships. This product is intended for research purposes such as SAR studies, library synthesis, and the investigation of new biological mechanisms. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

9-thia-1-azaspiro[5.5]undecane

InChI

InChI=1S/C9H17NS/c1-2-6-10-9(3-1)4-7-11-8-5-9/h10H,1-8H2

InChI Key

OHVBWJLJVMWNQW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCSCC2

Origin of Product

United States

Synthetic Methodologies for 9 Thia 1 Azaspiro 5.5 Undecane and Analogous Structures

Key Spirocyclization Strategies for [5.5]Undecane Systems

The construction of the spiro[5.5]undecane core can be achieved through several elegant and efficient synthetic routes. These methods often involve cascade reactions that build molecular complexity in a single step.

Prins-type Cyclizations and Thia-Prins Bicyclization Approaches for Azathia-Spiro Systems

The Prins reaction, an acid-catalyzed condensation of an alkene and an aldehyde, has been adapted to create complex spirocyclic systems. researchgate.net A notable application is the Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. researcher.life This process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, marking the first synthesis of spiromorpholinotetrahydropyran derivatives via a Prins bicyclization. researchgate.netresearcher.life The reaction proceeds smoothly under mild conditions, often catalyzed by Lewis acids like BF3·OEt2, and demonstrates high stereoselectivity. researchgate.net

Furthermore, a novel thia-Prins bicyclization approach has been developed for the stereoselective synthesis of dithia- and azathia-bicycles. researchgate.net This methodology involves the cross-coupling of homoallylic mercaptans with various aldehydes, catalyzed by InBr3, to produce hexahydro-2H-thieno[3,2-c]thiopyran derivatives. researchgate.net A related aza-Prins reaction, starting from a homoallylic amine, has been successfully employed to create spiropiperidines with high diastereoselectivity. researchgate.net Tandem Prins cyclizations are a versatile tool for constructing fused, bridged, and spiro-tetrahydropyran scaffolds. rsc.org

CatalystReactantsProduct TypeReference
BF3·OEt2Aldehydes, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide1,9-Dioxa-4-azaspiro[5.5]undecane researchgate.net
InBr3 (10 mol%)Homoallylic mercaptans, AldehydesDithia- and Azathia-bicycles researchgate.net
Iron(III) chlorideHomoallylic amine, BenzaldehydeSpiropiperidine researchgate.net
Sc(OTf)3, TsOH(E)-6-arylhex-3-enyl thiols, Aldehydestrans-fused Hexahydro-1H-benzo[f]isothiochromenes acs.org

Cascade Cyclization and Michael Addition Reactions in Spiro[5.5]undecane Synthesis

Cascade reactions involving Michael additions are a powerful strategy for the synthesis of spiro[5.5]undecane derivatives. researchgate.netdergipark.org.tr A notable example is the [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with diarylideneacetones, catalyzed by diethylamine, to afford 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones in excellent yields. researchgate.net This method is highly efficient for creating diazaspiro[5.5]undecane derivatives from readily available starting materials. researchgate.net

Similarly, microwave-assisted synthesis has been employed for the efficient production of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione through a [5+1] double Michael addition cascade cyclization. dergipark.org.tr This approach significantly reduces reaction times compared to conventional heating. dergipark.org.tr A tandem conjugate addition/dipolar cycloaddition cascade has also been utilized to synthesize azaspiro[5.5]undecane systems, which are precursors to alkaloids like perhydrohistrionicotoxin. nih.gov

Reaction TypeReactantsProductReference
[5+1] Double Michael AdditionN,N-dimethylbarbituric acid, Diarylideneacetones2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones researchgate.net
Microwave-assisted [5+1] Double Michael AdditionDimedone, (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione dergipark.org.tr
Conjugate Addition/Dipolar Cycloaddition2-butyl-3-(methoxymethoxy)cyclohexanone oxime, 2,3-bis(phenylsulfonyl)-1,3-butadieneAzaspiro[5.5]undecane derivative nih.gov

Robinson Annulation in the Formation of Heterospiro[5.5]undecanones

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.com This method is fundamental for constructing fused ring systems and has been applied to the synthesis of various cyclic compounds, including steroids. wikipedia.orgorganic-chemistry.org The process typically uses a ketone and a methyl vinyl ketone to form an α,β-unsaturated ketone within a cyclohexane (B81311) ring. wikipedia.org The reaction sequence involves the initial Michael addition to form a 1,5-diketone, which then undergoes an intramolecular aldol condensation to close the ring. masterorganicchemistry.comyoutube.com Subsequent dehydration yields the final annulated product. masterorganicchemistry.com While widely used for carbocyclic systems, adaptations of this strategy can be envisioned for the synthesis of heterospiro[5.5]undecanones by employing appropriate heterocyclic precursors.

Cyclocondensation and Metal Hydride Reduction Sequences for Azaspiro[5.5]undecanes

The synthesis of azaspiro[5.5]undecanes can be achieved through cyclocondensation reactions followed by reduction. A common strategy involves the conversion of a cyclic ketone into a diacid, which is then reacted with a primary amine to form a cyclic imide. thieme-connect.com Subsequent reduction of the carbamoyl (B1232498) groups with a metal hydride, such as lithium aluminum hydride, affords the desired 3-azaspiro[5.5]undecane. thieme-connect.com This methodology provides a versatile route to nitrogen-containing spirocycles.

In a different approach, a cascade reaction involving the deprotonation of an N,4-dialkylpyridinium salt generates a dienamine intermediate. nih.gov This intermediate undergoes a Michael-type addition to an enone, followed by an intramolecular C4 addition to the pyridinium (B92312) ring, resulting in the formation of azaspiro[5.5]undecane derivatives with multiple functionalities and high stereoselectivity. nih.gov

Nucleophilic Substitution and Alkylation Strategies for Spiroheterocycles

Nucleophilic substitution and alkylation reactions are fundamental strategies for constructing and modifying spiroheterocycles. numberanalytics.com Intramolecular SN2 alkylation is a common method for assembling spirocyclic scaffolds. researchgate.net The alkylation of enolates is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds. numberanalytics.com

Vicarious nucleophilic substitution (VNS) offers a method for the nucleophilic replacement of hydrogen in heteroaromatics, which can be applied to the synthesis of complex heterocyclic systems. organic-chemistry.org Furthermore, transition metal-catalyzed nucleophilic substitutions, particularly those using copper catalysts, have emerged as powerful tools for enantioselective C-O and C-N bond formation in the synthesis of chiral spirocycles. nih.gov

Synthesis of Precursors and Building Blocks for the 9-Thia-1-azaspiro[5.5]undecane Scaffold

The synthesis of the target compound, this compound, relies on the availability of suitable precursors. For analogous structures like 1-oxa-5-thia-9-azaspiro[5.5]undecane, a key synthetic step involves the reaction of piperidin-4-one with mercaptoalkanols in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov This approach can be adapted for the synthesis of the this compound scaffold by utilizing appropriate thiol-containing building blocks. The synthesis of related 3-spiropiperidines has been achieved through asymmetric intramolecular aza-Michael cyclizations, highlighting the importance of chiral catalysts in controlling stereochemistry. whiterose.ac.uk

Preparation of Sulfur- and Nitrogen-Containing Aliphatic and Cyclic Intermediates

The formation of the this compound core relies on the availability of suitable aliphatic and cyclic precursors containing the requisite sulfur and nitrogen heteroatoms. A common strategy involves the synthesis of heterocyclic 4-carboxaldehydes which can then undergo annulation reactions. semanticscholar.org

For instance, the synthesis of a key intermediate like 2H-tetrahydrothiopyran-4-carboxaldehyde can be challenging. One explored route involves the Lewis-acid-promoted rearrangement of a spiro oxirane, 1-oxa-6-thiaspiro[2.5]octane. semanticscholar.org However, this approach has met with limited success, often resulting in the recovery of the starting material or decomposition under more forceful conditions. semanticscholar.org

A more general and successful approach to analogous nitrogen-containing intermediates, such as 1-methyl-4-piperidinecarboxaldehyde, starts from the corresponding cyclic ketone. semanticscholar.org A Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride on 1-methylpiperidin-4-one yields an enol ether, which is subsequently hydrolyzed under acidic conditions to furnish the desired aldehyde in high yield. semanticscholar.org

Starting MaterialReagentsIntermediateFinal ProductOverall Yield
1-Methylpiperidin-4-one1. (Methoxymethyl)triphenylphosphonium chloride 2. Acid4-(Methoxymethylene)-1-methylpiperidine1-Methyl-4-piperidinecarboxaldehydeHigh
4-Oxo-1-piperidinecarboxylic acid 1,1-dimethylethyl esterWittig ReactionEnol ether intermediate4-Formyl-1-piperidinecarboxylic acid 1,1-dimethylethyl esterNot specified

This table illustrates the general synthetic pathway towards key aldehyde intermediates used in the synthesis of azaspiro[5.5]undecane systems.

Functional Group Interconversions for Spiro-System Elaboration

Functional group interconversions are pivotal in transforming readily available intermediates into the more complex structures required for spirocyclization. These transformations can include the conversion of alcohols to good leaving groups like halides or sulfonate esters to facilitate subsequent carbon-carbon or carbon-heteroatom bond formation. vanderbilt.edu For example, an alcohol can be converted to a sulfonate ester, which is an excellent leaving group for intramolecular substitution reactions. vanderbilt.edu

In the context of elaborating the spiro[5.5]undecane system, a key transformation is the Robinson annelation. This reaction, between a cyclic ketone (or its precursor aldehyde) and methyl vinyl ketone, constructs the second ring of the spiro system. semanticscholar.org The resulting enone can then be subjected to further functional group manipulations. For example, hydrogenation of the double bond within the newly formed ring is a common step to afford the saturated spiro[5.5]undecane core. semanticscholar.org This hydrogenation is typically carried out using a palladium on charcoal catalyst under a hydrogen atmosphere. semanticscholar.org It is noteworthy that the presence of a sulfur atom can sometimes poison the catalyst, necessitating higher catalyst loading, elevated temperatures, and longer reaction times for complete conversion. semanticscholar.org

PrecursorReactionKey IntermediateSubsequent ReactionProduct
Heterocyclic 4-carboxaldehydeRobinson Annelation with methyl vinyl ketone3-Heterospiro[5.5]undec-7-en-9-oneHydrogenation (e.g., H₂, Pd/C)3-Heterospiro[5.5]undecan-9-one
Cyclic carbamate (B1207046) derivativeRing-Closing Metathesis (RCM) using Grubbs' catalystUnsaturated spirocycleReduction (e.g., H₂, Pd/C)Saturated azaspiro[5.5]undecane derivative

This table outlines key functional group interconversions and cyclization strategies for the elaboration of the spiro[5.5]undecane framework.

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry during the formation of the spirocyclic system is crucial, especially for applications in medicinal chemistry. Both diastereoselective and enantioselective approaches have been developed for analogous spiro[5.5]undecane systems.

Diastereoselective Control in Spiro[5.5]undecane Ring Formation

Diastereoselective synthesis of spiro[5.5]undecane derivatives can be achieved through various cyclization strategies. The Prins cascade cyclization is a powerful method for the stereoselective synthesis of related spiro-heterocycles. researchgate.netresearchgate.netresearchgate.net For instance, the coupling of aldehydes with specific N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide derivatives can proceed with good diastereoselectivity at low temperatures to yield 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. researchgate.net The reaction often proceeds smoothly in the presence of a Lewis acid like BF₃·OEt₂ under mild conditions, leading to a single diastereomer. researchgate.net

Another approach to achieve diastereoselectivity is through base-promoted double Michael addition reactions. For example, the reaction of N,N-dimethylbarbituric acid with diarylidene acetones can furnish diazaspiro[5.5]undecane derivatives with the cyclohexanone (B45756) unit preferentially adopting a chair conformation. researchgate.net

Enantioselective Approaches to Chiral Spirocyclic Compounds

The enantioselective synthesis of chiral spirocyclic compounds is a significant area of research. One notable approach involves the use of chiral catalysts. Chiral phosphoric acids (CPAs) have been shown to be effective catalysts in asymmetric intramolecular aza-Michael cyclizations for the synthesis of enantioenriched piperidines, which are key components of the this compound scaffold. whiterose.ac.uk This methodology has been applied to synthesize a range of 3-spiropiperidines in good yields and with excellent enantioselectivities (up to 97:3 e.r.). whiterose.ac.uk

Furthermore, enantioselective syntheses of related 1-azaspiro[5.5]undecane ring systems have been accomplished starting from chiral pool materials like D(+)-glucose. clockss.orgcrossref.org This strategy involves a series of transformations to build the chiral piperidine (B6355638) ring and then construct the second ring to form the spirocyclic system. A key step in one such synthesis is a ring-closing metathesis (RCM) reaction of a diene precursor using Grubbs' catalyst to form the piperidine ring, followed by reduction to yield the saturated azaspiro[5.5]undecane derivative. clockss.org

MethodCatalyst/Chiral SourceKey TransformationProduct TypeReported Enantioselectivity
Asymmetric aza-Michael cyclizationChiral Phosphoric Acid (CPA)Intramolecular cyclization of amino-thioesters3-SpiropiperidinesUp to 97:3 e.r.
Chiral Pool SynthesisD(+)-glucoseMulti-step synthesis including RCM1-Azaspiro[5.5]undecane derivativesEnantiomerically pure

This table summarizes enantioselective approaches towards the synthesis of chiral spirocyclic compounds related to this compound.

Chemical Reactivity and Transformation Chemistry of 9 Thia 1 Azaspiro 5.5 Undecane Systems

Reactions at the Sulfur Moiety

There is no specific literature detailing the oxidation of 9-Thia-1-azaspiro[5.5]undecane to its corresponding sulfoxide (B87167) or sulfone derivatives.

No research is available that describes the reduction of the sulfur atom within the this compound scaffold.

Reactions at the Nitrogen Moiety

Specific studies on the nucleophilic reactivity and substitution reactions of the secondary amine in this compound have not been found in the scientific literature.

There is no available data on the derivatization of the nitrogen atom in this particular compound.

Reactions at the Spiro Carbon Center

No documented reactions specifically targeting the spiro carbon center of this compound are available.

Ring-Opening and Rearrangement Reactions of the Spiro[5.5]undecane Core

The stability of the spiro[5.5]undecane core in this compound makes ring-opening and rearrangement reactions challenging under normal conditions. However, under forcing conditions or with specific reagents, transformations involving the cleavage of the heterocyclic rings could potentially occur.

Potential ring-opening reactions might be initiated by reagents that can interact with the sulfur or nitrogen heteroatoms. For instance, strong reducing agents could potentially cleave the carbon-sulfur bond. Similarly, reactions that proceed via quaternization of the nitrogen atom might lead to Hofmann elimination-type ring-opening, although the substitution pattern of the spirocyclic system would heavily influence the feasibility and outcome of such a reaction.

Rearrangement reactions of the this compound framework are not widely documented. Skeletal rearrangements of spirocyclic systems typically require significant activation energy and often proceed through cationic or radical intermediates. Plausible, though not experimentally confirmed, rearrangement pathways could involve Wagner-Meerwein type shifts if a carbocation were to be generated adjacent to the spirocyclic center.

Table 1: Plausible (Theoretical) Ring-Opening and Rearrangement Reactions

Reaction TypeReagent/ConditionPotential Product(s)Notes
C-S Bond CleavageStrong reducing agents (e.g., Raney Nickel)Desulfurized piperidine (B6355638) derivativesThis would lead to the opening of the tetrahydrothiopyran (B43164) ring.
Hofmann EliminationExhaustive methylation followed by baseUnsaturated piperidine derivativesThis would involve the opening of the piperidine ring.
Skeletal RearrangementStrong acid/Lewis acidRearranged spirocyclic or fused bicyclic systemsHighly speculative and would depend on the stability of carbocation intermediates.

Functionalization of the Spiro[5.5]undecane Framework

Functionalization of the this compound framework can be envisioned to occur at several positions, including the nitrogen and sulfur atoms, as well as the carbon skeleton.

The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack. Alkylation, acylation, and related reactions are expected to proceed readily at this position. The reactivity of the nitrogen would be typical of a tertiary amine.

The sulfur atom, being a thioether, can also undergo reactions such as oxidation to the corresponding sulfoxide or sulfone. These transformations would significantly alter the electronic properties and steric environment of the molecule, potentially influencing its biological activity.

Functionalization of the carbon skeleton would likely require more forcing conditions or the use of directed metalation strategies. The protons alpha to the sulfur and nitrogen atoms could potentially be abstracted by a strong base, creating a nucleophilic center for the introduction of various substituents.

Table 2: Potential Functionalization Reactions of this compound

Reaction TypeReagentPosition of FunctionalizationProduct Class
N-AlkylationAlkyl halide (e.g., CH₃I)NitrogenQuaternary ammonium (B1175870) salt
N-AcylationAcyl chloride (e.g., CH₃COCl)NitrogenN-acylammonium salt
S-OxidationOxidizing agent (e.g., H₂O₂, m-CPBA)SulfurSulfoxide or Sulfone
α-MetalationStrong base (e.g., n-BuLi) followed by electrophileCarbon alpha to N or SSubstituted this compound derivatives

It is important to note that the specific outcomes of these reactions, including regioselectivity and stereoselectivity, would need to be determined experimentally. The interplay between the two heteroatoms and the conformational constraints of the spirocyclic system would undoubtedly play a crucial role in directing the course of these chemical transformations. Further research is necessary to fully elucidate the rich and complex chemistry of the this compound system.

Structural Elucidation and Conformational Analysis of 9 Thia 1 Azaspiro 5.5 Undecane and Analogues

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is indispensable for the comprehensive characterization of 9-Thia-1-azaspiro[5.5]undecane and its analogues. These techniques provide detailed information about the molecular structure, connectivity, and functional groups present in these spirocyclic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC, NOESY) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (C2 and C11) and the sulfur atom (C8 and C10) would likely resonate at a lower field (higher ppm) compared to the other methylene protons of the cyclohexane (B81311) and piperidine (B6355638) rings due to the deshielding effect of the heteroatoms. The integration of the signals would correspond to the number of protons on each carbon.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule. The spiro carbon atom (C6) would be a quaternary carbon and is expected to have a characteristic chemical shift. The carbons bonded to the nitrogen (C2, C11) and sulfur (C8, C10) atoms would also show distinct chemical shifts influenced by the electronegativity of these heteroatoms.

2D NMR Spectroscopy:

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C signals for each CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would reveal correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire carbon skeleton, including the linkages to the spiro center.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation of the spirocyclic system by observing through-space interactions between protons on the two different rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2, 112.8 - 3.245 - 55
3, 101.5 - 1.925 - 35
4, 91.5 - 1.925 - 35
5, 82.5 - 2.9 (alpha to S)30 - 40
6 (spiro)-40 - 50
7, 121.4 - 1.820 - 30

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS (Mass Spectrometry): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would be characteristic of the spirocyclic structure, with potential cleavages of the piperidine and thiacyclohexane rings. Common fragmentation pathways for cyclic amines and sulfides would be expected.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is crucial for confirming the elemental composition of this compound (C₉H₁₇NS) and distinguishing it from other isomers.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonExpected m/z (Nominal Mass)Expected m/z (Exact Mass)
[M]⁺171171.10817
[M+H]⁺172172.11545
[M+Na]⁺194194.09739

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by the following key absorptions:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) group in the piperidine ring.

C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ would correspond to the C-H stretching vibrations of the methylene groups in the cyclohexane and piperidine rings.

C-N Stretch: A medium to weak absorption in the fingerprint region, typically around 1000-1250 cm⁻¹, would be indicative of the C-N stretching vibration.

C-S Stretch: A weak absorption in the range of 600-800 cm⁻¹ would be characteristic of the C-S stretching vibration in the thiacyclohexane ring.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch2850 - 2960Strong
C-N Stretch1000 - 1250Medium
C-S Stretch600 - 800Weak

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

HPLC (High-Performance Liquid Chromatography) and UPLC (Ultra-Performance Liquid Chromatography): These techniques would be used to separate this compound from any starting materials, byproducts, or impurities. By using an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak would be obtained for the pure compound, and its retention time would be a characteristic property.

LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of liquid chromatography with mass spectrometry allows for the separation of components in a mixture and their subsequent identification by their mass-to-charge ratio. This is a powerful tool for analyzing reaction mixtures during the synthesis of this compound and for confirming the identity of the purified product.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

This technique would unequivocally establish the chair conformations of both the piperidine and thiacyclohexane rings and their relative orientation around the spirocyclic center. For chiral analogues, X-ray crystallography can be used to determine the absolute configuration. While no specific crystallographic data for this compound is available in the provided search results, studies on related spiro[5.5]undecane systems have confirmed the prevalence of chair-chair conformations for the two six-membered rings.

Interactive Data Table: Expected Crystallographic Parameters for a this compound Derivative

ParameterExpected Value/Observation
Crystal SystemDependent on packing, could be monoclinic, orthorhombic, etc.
Space GroupDependent on symmetry elements present.
Piperidine Ring ConformationChair
Thiacyclohexane Ring ConformationChair
Inter-ring AngleThe angle between the mean planes of the two rings, typically around 90 degrees.
Bond Lengths (Å)C-N: ~1.47, C-S: ~1.82, C-C: ~1.54, C-H: ~1.09
Bond Angles (°)C-N-C: ~112, C-S-C: ~99, C-C-C: ~111

Conformational Preferences and Dynamics of the Spiro[5.5]undecane Ring System

The spiro[5.5]undecane framework, with its two interconnected six-membered rings, exhibits interesting conformational properties. Both the piperidine and thiacyclohexane rings in this compound are expected to adopt stable chair conformations to minimize steric strain.

Computational studies on related dioxaspiro[5.5]undecane and dithiaspiro[5.5]undecane systems have explored the relative energies of different conformers. These studies often show that the double-chair conformation is the most stable, but twist-boat conformations can also be accessible, particularly in substituted derivatives. The interplay of steric and stereoelectronic effects, such as anomeric effects in oxygen-containing analogues, governs the conformational landscape of these spirocyclic systems. For this compound, a detailed conformational analysis would likely involve computational modeling in addition to experimental techniques like variable-temperature NMR to probe the dynamics of ring inversion.

Chirality and Stereoisomerism in Thia-Azaspiro[5.5]undecanes

The stereochemistry of spirocyclic compounds, including thia-azaspiro[5.5]undecanes, is a complex and crucial aspect of their molecular architecture. The unique spiro fusion of the two heterocyclic rings introduces specific types of chirality that significantly influence their biological activity and physical properties. The study of stereoisomerism in these compounds involves understanding the potential for different spatial arrangements of the atoms, leading to the formation of enantiomers and diastereomers.

Spiranes such as thia-azaspiro[5.5]undecanes can exhibit chirality in several ways. Firstly, the presence of a chiral center, such as a carbon atom bonded to four different substituents, will result in enantiomers. Secondly, even in the absence of traditional chiral centers, the molecule as a whole may be chiral due to the restricted rotation around the spiro center, a phenomenon known as axial chirality. researchgate.netwikipedia.org This is particularly relevant for spiro compounds with six-membered rings. researchgate.net The assignment of the absolute configuration of these stereoisomers is a challenging task, often requiring advanced analytical techniques. wikipedia.org

The introduction of substituents on the thia-azaspiro[5.5]undecane framework can lead to the formation of diastereomers. These are stereoisomers that are not mirror images of each other and have different physical and chemical properties. The relative stereochemistry of these substituents can be elucidated using techniques such as nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

While specific experimental data on the stereoisomers of this compound is not extensively available in the public domain, the general principles of stereochemistry in spirocyclic systems provide a framework for understanding the potential stereoisomers of this compound and its analogues.

Table 1: Possible Types of Stereoisomers in Substituted 9-Thia-1-azaspiro[5.5]undecanes

Type of StereoisomerismDescriptionExample
Enantiomers Non-superimposable mirror images.A chiral this compound derivative and its mirror image.
Diastereomers Stereoisomers that are not mirror images of each other.A disubstituted this compound with different relative stereochemistries of the substituents.
Axial Chirality Chirality arising from the non-planar arrangement of groups around an axis of chirality.A substituted this compound where ring substitution leads to hindered rotation around the spiro center.
Cis-Trans Isomerism Geometric isomerism that can occur in substituted ring systems.A disubstituted this compound where substituents can be on the same side (cis) or opposite sides (trans) of a ring plane.

Theoretical and Computational Chemistry of 9 Thia 1 Azaspiro 5.5 Undecane

Quantum Chemical Studies: Electronic Structure and Reactivity Predictions

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 9-Thia-1-azaspiro[5.5]undecane, these methods can provide a deep understanding of its electronic environment and predict its reactivity towards other chemical species.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations could be employed to determine its ground state properties. By solving the Kohn-Sham equations, one can obtain the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) to provide a balance between accuracy and computational cost. crimsonpublishers.com

The results of such a study would provide crucial information on the distribution of electron density, highlighting the nucleophilic and electrophilic regions of the molecule. For instance, the nitrogen and sulfur atoms, with their lone pairs of electrons, are expected to be nucleophilic centers. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually represent these reactive sites.

Hypothetical DFT-Calculated Ground State Properties of this compound

Property Hypothetical Value
Total Energy -X Hartrees
Dipole Moment Y Debye
N-C (amine) Bond Length ~1.47 Å
C-S (thioether) Bond Length ~1.82 Å
C-N-C Bond Angle ~110°

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. chemrxiv.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edu For this compound, the HOMO is likely to be localized on the nitrogen and sulfur atoms, indicating their propensity to act as electron donors (nucleophiles). Conversely, the LUMO would indicate the most probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. FMO analysis can be instrumental in predicting the outcomes of various reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. imperial.ac.ukchemrxiv.org

Hypothetical FMO Properties of this compound

Molecular Orbital Energy (eV) Description
HOMO -6.5 Primarily localized on the N and S atoms
LUMO 2.1 Distributed over the C-H bonds adjacent to the heteroatoms

Computational Conformational Analysis and Energy Landscapes

The flexibility of the two rings in this compound allows for the existence of multiple conformations. Computational conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. Techniques such as systematic or stochastic conformational searches, followed by geometry optimization and energy calculations (often using DFT or molecular mechanics), can be used to map out the potential energy surface.

For this compound, the piperidine (B6355638) ring can exist in chair, boat, or twist-boat conformations, while the thiane (B73995) ring also has its own set of preferred geometries. The relative energies of these conformers would be influenced by steric interactions and intramolecular hydrogen bonding, if applicable. Understanding the preferred conformation is crucial as it dictates the molecule's shape and, consequently, its biological activity and physical properties. researchgate.netnih.gov

Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Piperidine Ring Conformation Thiane Ring Conformation
1 0.0 Chair Chair
2 2.5 Chair Twist-Boat
3 5.8 Twist-Boat Chair

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent or a biological receptor).

An MD simulation of this compound in a solvent like water would reveal how the molecule's conformation fluctuates over time and how it interacts with the surrounding water molecules. This information is particularly valuable for understanding its solubility and transport properties. Furthermore, MD simulations can be used to explore the binding dynamics of this compound with a target protein, providing a more realistic picture of the binding process than static docking models.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.govfrontiersin.org For a series of derivatives of this compound, QSAR models could be developed to predict their activity against a specific biological target.

These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity. researchgate.netmdpi.com A well-validated QSAR model can be a valuable tool in drug discovery, allowing for the virtual screening of large compound libraries and the rational design of new, more potent molecules. nih.gov

Hypothetical QSAR Model for a Series of this compound Derivatives An illustrative QSAR equation might look like: log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_count + 3.4 Where:

IC50 is the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

This equation would suggest that higher hydrophobicity and more hydrogen bond donors increase the biological activity, while a larger molecular weight has a slightly negative impact.

Applications and Broader Research Significance in Chemical Sciences

9-Thia-1-azaspiro[5.5]undecane as a Core Building Block in Heterocyclic Synthesis

The this compound motif is a significant building block in the construction of more complex heterocyclic systems. cymitquimica.comcymitquimica.com Its inherent structural features are sought after in medicinal chemistry and drug discovery, where spirocyclic scaffolds can enhance binding affinity to biological targets. smolecule.comnih.gov The synthesis of derivatives often begins with this core structure, allowing for the introduction of diverse functionalities. smolecule.com

For instance, related azaspiro[5.5]undecane systems serve as the foundational core for developing novel therapeutic agents. Research into antituberculosis agents has utilized the 1-oxa-9-azaspiro[5.5]undecane scaffold to create potent inhibitors of the MmpL3 protein in M. tuberculosis. osi.lv Similarly, 1,9-diazaspiro[5.5]undecane derivatives have been synthesized and investigated for a wide range of biological activities, targeting conditions like obesity, pain, and cardiovascular disorders. nih.govnih.gov These examples underscore the utility of the azaspiro[5.5]undecane core, including the thia-analog, as a privileged scaffold for generating chemical diversity. The synthesis of these complex molecules often relies on strategic, multi-step routes, such as the Prins cyclization, to construct the spirocyclic system. smolecule.comosi.lv

Table 1: Examples of Heterocyclic Systems Built Upon Azaspiro[5.5]undecane Scaffolds

Core Scaffold Synthesized Derivative/Application Research Focus
1-Oxa-9-azaspiro[5.5]undecane Inhibitors of MmpL3 protein Antituberculosis Activity osi.lv
1,9-Diazaspiro[5.5]undecane Compounds with varied substituents at N1 and N9 Treatment of obesity, pain, psychotic disorders nih.govnih.gov
1,5-Dithia-9-azaspiro[5.5]undecane Complex molecules with isoindolone moieties Potential antimicrobial and pharmacological applications ontosight.ai

Development of Novel Reagents and Catalysts Utilizing Spiro[5.5]undecane Scaffolds

The spiro[5.5]undecane framework is not only a component of bioactive molecules but also serves as a structural foundation for novel reagents and catalysts. smolecule.com The development of Lewis acid-catalyzed spiroannulation reactions, for example, provides an efficient method for constructing spiro[5.5]undecane derivatives with high control over stereoselectivity. smolecule.com Catalysts such as boron trifluoride etherate and copper triflate are employed to activate substrates and promote the key cyclization step. smolecule.com

Furthermore, the field of asymmetric catalysis has leveraged the rigid, three-dimensional nature of spirocyclic structures. Chiral Brønsted acids and confined imidodiphosphorimidate (IDPi) catalysts have been successfully used in enantioselective Diels-Alder reactions to construct spirocarbocyclic scaffolds. acs.org The defined chiral microenvironment of these catalysts is crucial for controlling the stereochemical outcome of the reaction. acs.org While research has often focused on carbocyclic or oxa-spiro systems, the principles can be extended to thia-azaspiro analogues. acs.orgontosight.ai The presence of heteroatoms in this compound offers additional coordination sites, suggesting its potential use as a ligand in metal-catalyzed reactions. ontosight.ai

Design of Chemical Probes and Tools for Mechanistic Investigations

The distinct biological activity of this compound and its derivatives makes them valuable as chemical probes for exploring biological systems. The parent compound is known to act as a ligand for sigma receptors, which are implicated in a variety of neurological processes. smolecule.com This makes it a useful tool for studying the function and therapeutic potential of these receptors in conditions like depression and neurodegenerative diseases. smolecule.com

The design of such tools is often guided by computational methods like molecular docking, which can predict binding interactions. smolecule.comosi.lv For example, in the development of antituberculosis agents, derivatives of 1-oxa-9-azaspiro[5.5]undecane were synthesized and optimized based on docking studies with the target MmpL3 protein. osi.lv This approach allows for the rational design of highly specific inhibitors that can be used to investigate enzyme mechanisms and validate new drug targets. Similarly, oxaspiropiperidine derivatives have been optimized as direct-acting inhibitors of the nsP2 helicase of the Chikungunya virus, serving as crucial tools to study viral replication. acs.org

Exploration in Materials Science and Functional Molecule Design

The application of spiro[5.5]undecane scaffolds extends into the realm of materials science. The rigid and well-defined three-dimensional structure of these compounds makes them attractive candidates for the development of novel materials with specific, tailored properties. smolecule.comontosight.ai For instance, the sulfone derivative 3-thia-9-azaspiro[5.5]undecane 3,3-dioxide is noted as a key intermediate in material science, highlighting the utility of this heterocyclic system in creating functional materials. chemshuttle.com

In the area of functional molecule design, the this compound core provides a versatile platform for modification. By altering the substituents on the heterocyclic rings, researchers can fine-tune the molecule's properties for specific applications. This is evident in drug discovery, where modifications to the core structure lead to significant changes in biological activity, such as anticancer or antimicrobial effects. smolecule.comontosight.ai The synthesis of complex spirocyclic molecules is often aimed at creating functional systems that can interact with biological targets or exhibit unique photophysical properties. researchgate.net

Table 2: Research Findings in Functional Molecule Design Based on Spiro[5.5]undecane Scaffolds

Research Area Scaffold Type Key Findings
Anticancer Research This compound Structural modifications can induce activity against various cancer cell lines. smolecule.com
Neuroscience This compound Acts as a ligand for sigma receptors, useful for studying neurological processes. smolecule.com
Materials Science 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Serves as a key intermediate for the synthesis of new materials. chemshuttle.com

Potential as Selective Complexing Agents and Chemical Sensors

The presence of both nitrogen and sulfur atoms within the this compound structure suggests its potential for use as a selective complexing agent for metal ions. Both nitrogen and sulfur are effective donor atoms that can coordinate with a variety of transition metals. This property is the basis for designing chemical sensors, where the binding of a specific ion to the spirocyclic ligand would result in a detectable signal, such as a change in color or fluorescence.

While direct studies on this compound as a complexing agent are not extensively documented, research on related spirocyclic systems supports this potential. For example, a copper(II) coordination polymer has been constructed using a different spiro ligand, 2,4,8,10-tetraoxaspiro smolecule.comsmolecule.comundecane-3,9-dicarboxylic acid, demonstrating that spiro frameworks can be used to create complex, multi-dimensional metal-organic structures. researchgate.net The defined stereochemistry of the spirocyclic scaffold could impart high selectivity in metal binding, making derivatives of this compound promising candidates for development as specialized chelators or sensory materials.

Q & A

Q. What are the standard synthetic routes for 9-Thia-1-azaspiro[5.5]undecane derivatives, and how are they optimized?

The synthesis of 9-Thia-1-azaspiro derivatives typically involves cyclization reactions using carbonitrile precursors and acid/base catalysis. For example, refluxing 4-oxo-1-phenylcyclohexanecarbonitrile with arylidene derivatives in ethanol under acidic conditions (e.g., p-toluenesulfonic acid) yields spiro-thiazine intermediates . Optimization includes solvent selection (DMF/EtOH for recrystallization), temperature control (reflux at 80–100°C), and stoichiometric adjustments to improve yields (e.g., 1:1 molar ratios of reactants). Characterization via melting point analysis, IR (to confirm carbonyl and nitrile groups), and 1^1H/13^{13}C NMR (to verify spirocyclic connectivity) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

Key techniques include:

  • Elemental analysis : Validates empirical formulas (e.g., C25_{25}H24_{24}N4_4OS with <0.4% deviation) .
  • Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 428 for C25_{25}H24_{24}N4_4OS) and fragmentation patterns .
  • Multinuclear NMR : 1^1H NMR identifies substituent environments (e.g., aromatic protons at δ 7.36–7.55 ppm), while 13^{13}C NMR resolves sp3^3/sp2^2 carbons in the spiro scaffold .
  • IR spectroscopy : Detects functional groups like C=O (1650–1750 cm1^{-1}) and C≡N (2200–2250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions in spirocyclic compound characterization?

Discrepancies in NMR or MS data often arise from dynamic conformational changes or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1^1H-13^{13}C couplings (e.g., distinguishing axial/equatorial protons in the spiro ring) .
  • X-ray crystallography : Provides definitive structural confirmation, especially for stereochemical ambiguities .
  • High-resolution MS (HRMS) : Differentiates isobaric species (e.g., distinguishing C15_{15}H16_{16}O6_6 from C14_{14}H20_{20}N2_2O6_6) .

Q. What methodological approaches are used to study substituent effects on the reactivity of 9-Thia-1-azaspiro derivatives?

Systematic studies involve:

  • Variation of electron-withdrawing/donating groups : Compare phenyl (electron-rich) vs. cyano (electron-deficient) substituents in cyclization reactions .
  • Kinetic monitoring : Track reaction progress via TLC or HPLC to assess substituent-driven rate changes.
  • Computational modeling : DFT calculations predict electronic effects on transition states (e.g., charge distribution in thiourea intermediates) .

Q. How can base-catalyzed recyclization pathways be exploited to synthesize diazaspiro derivatives?

Alkaline conditions (e.g., KOH in DMSO/H2_2O) promote ring-opening and recyclization. For example, 1-Thia-5-azaspiro[5.5]undec-2-ene undergoes recyclization to 1,5-diazaspiro derivatives via nucleophilic attack at the thiazine sulfur, forming pyrimidine or thieno-fused rings . Reaction monitoring via 1^1H NMR (e.g., disappearance of SCH2_2 signals at δ 2.91 ppm) and MS ([M+^+] shifts) is essential .

Methodological Design Questions

Q. How should factorial design be applied to optimize reaction conditions for spiro compound synthesis?

A 2k^k factorial design can evaluate variables like temperature, solvent polarity, and catalyst concentration. For example:

  • Factors : Temperature (60°C vs. 100°C), solvent (DMF vs. EtOH), catalyst loading (1 mol% vs. 5 mol% p-TsOH).
  • Response variables : Yield, purity (HPLC area %).
  • Statistical analysis : ANOVA identifies significant interactions (e.g., high temperature + DMF increases yield by 15%) .

Q. What theoretical frameworks guide mechanistic studies of spiro compound reactivity?

  • Frontier Molecular Orbital (FMO) theory : Explains regioselectivity in cycloadditions (e.g., HOMO-LUMO interactions in thiourea intermediates) .
  • Hammett substituent constants : Quantify electronic effects on reaction rates (e.g., σ+^+ values for aryl groups in spiro-thiazines) .
  • Retrosynthetic analysis : Deconstructs spiro scaffolds into accessible precursors (e.g., cyclohexanecarbonitrile + arylidenes) .

Data Analysis & Validation

Q. How can researchers address discrepancies between experimental and computational data for spiro compounds?

  • Benchmarking : Compare calculated (DFT) vs. experimental bond lengths/angles (X-ray data).
  • Sensitivity analysis : Test computational parameters (basis sets, solvation models) to minimize energy deviations.
  • Error propagation : Quantify uncertainties in kinetic measurements (e.g., ±2% yield variability due to temperature fluctuations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.